2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide
Overview
Description
The compound 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse biological activities and potential applications in various fields, including medicinal chemistry. These compounds often contain a thiophene ring, which is a five-membered sulfur-containing heterocycle known for its stability and electronic properties, making it a valuable component in drug design .
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with an appropriate aldehyde or ketone in the presence of a sulfur source. For instance, the synthesis of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was achieved through the Schiff base condensation of 2-hydroxy-1-naphthaldehyde with N-phenylhydrazinecarbothioamide . Similarly, interactions between (1-aryl ethylidene)hydrazinecarbothioamides and tetracyanoethylene can lead to the formation of 1,3-thiazine and pyrimidinethione derivatives, showcasing the versatility of these compounds in generating diverse heterocyclic structures .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound, 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide, was determined to belong to the monoclinic system with P21/c space group, and its structure was stabilized by various hydrogen bonding interactions . Another derivative, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, was found to belong to the triclinic crystal system with space group P-1, indicating the structural diversity within this class of compounds .
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives can participate in various chemical reactions, leading to the formation of complex heterocyclic systems. The interaction with tetracyanoethylene, as mentioned earlier, is an example of how these compounds can be used as precursors for the synthesis of thiazine and pyrimidinethione derivatives . Additionally, the Schiff base formation is a common reaction for these compounds, as seen in the synthesis of fluorescent probes for metal ion detection .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in common organic solvents and may show fluorescence, which can be exploited in sensor applications . The presence of the thiophene ring contributes to the electronic properties of these compounds, which can be analyzed using frontier molecular orbital analysis to understand their reactivity and interaction with other molecules . The anticonvulsant activity of certain derivatives also highlights the importance of the thiophene ring and the hydrazinecarbothioamide moiety in biological applications .
Safety And Hazards
properties
IUPAC Name |
[(E)-1-thiophen-2-ylethylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHAJJEMJNPHN-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421377 | |
Record name | (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide | |
CAS RN |
5351-71-3 | |
Record name | NSC707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-2-[1-(Thiophen-2-yl)ethylidene]hydrazine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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